molecular formula C8H4K2O12Sb2 B1229855 L-Antimony potassium tartrate CAS No. 64070-10-6

L-Antimony potassium tartrate

Cat. No.: B1229855
CAS No.: 64070-10-6
M. Wt: 613.83 g/mol
InChI Key: GUJUCWZGYWASLH-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions: L-Antimony potassium tartrate is typically prepared by reacting potassium hydrogen tartrate with antimony trioxide. The reaction involves dissolving antimony trioxide in a solution of potassium hydrogen tartrate and heating the mixture to reflux for 15 to 30 minutes . The reaction can be represented as:

2KOH+Sb2O3+(HOCHCO2H)2K2Sb2(C4H2O6)2+3H2O2 KOH + Sb₂O₃ + (HOCHCO₂H)₂ → K₂Sb₂(C₄H₂O₆)₂ + 3 H₂O 2KOH+Sb2​O3​+(HOCHCO2​H)2​→K2​Sb2​(C4​H2​O6​)2​+3H2​O

Properties

IUPAC Name

dipotassium;antimony(3+);2,3-dioxidobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJUCWZGYWASLH-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4K2O12Sb2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64070-10-6, 64070-11-7, 64070-12-8, 11071-15-1
Record name meso-Antimony potassium tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064070106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Antimony potassium tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064070117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Antimony potassium tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064070128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimonate(2-), bis[.mu.-[(2R,3R)-2,3-di(hydroxy-.kappa.O)butanedioato(4-)-.kappa.O1:.kappa.O4]]di-, potassium (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DL-Antimony potassium tartrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Antimony potassium tartrate
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L-Antimony potassium tartrate

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